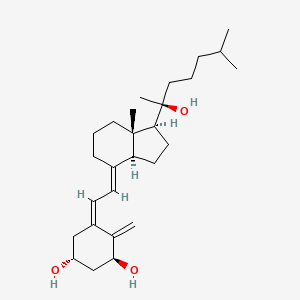
1a,20S-dihydroxyvitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,20S-Dihydroxyvitamin D3 is a natural and bioactive metabolite of vitamin D3. It is known for its interaction with the vitamin D receptor, which plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and anti-inflammatory responses . This compound has garnered significant attention due to its potential therapeutic applications and unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1a,20S-dihydroxyvitamin D3 involves multiple steps. One of the key intermediates used in the synthesis is 1a,3b-diacetoxypregn-5-en-20-one. The synthesis process includes hydroxylation reactions facilitated by enzymes such as cytochrome P450 . The final product is obtained through a series of chemical transformations, including oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1a,20S-Dihydroxyvitamin D3 undergoes various chemical reactions, including:
Reduction: Used to convert intermediate compounds into the desired final product.
Substitution: Involves the replacement of specific functional groups to achieve the desired chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The primary product formed from these reactions is this compound, which is characterized by its unique hydroxylation pattern and biological activity .
Wissenschaftliche Forschungsanwendungen
1a,20S-Dihydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis, autoimmune diseases, and certain cancers.
Industry: Utilized in the development of vitamin D analogs and supplements.
Wirkmechanismus
1a,20S-Dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor. This interaction stimulates the translocation of the receptor to the nucleus, where it regulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation . The compound’s unique hydroxylation pattern allows it to modulate the activity of the vitamin D receptor differently compared to other vitamin D metabolites .
Vergleich Mit ähnlichen Verbindungen
1a,25-Dihydroxyvitamin D3: Another bioactive metabolite of vitamin D3, known for its potent effects on calcium metabolism and immune modulation.
20S-Hydroxyvitamin D3: A precursor in the biosynthesis of 1a,20S-dihydroxyvitamin D3, with similar but less potent biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation at the 20S position, which imparts distinct biological properties. It exhibits similar potency to 1a,25-dihydroxyvitamin D3 in stimulating the vitamin D receptor but has different molecular interactions, leading to varied biological effects .
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(2)8-6-15-27(5,30)25-13-12-23-20(9-7-14-26(23,25)4)10-11-21-16-22(28)17-24(29)19(21)3/h10-11,18,22-25,28-30H,3,6-9,12-17H2,1-2,4-5H3/b20-10+,21-11-/t22-,23+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
RLDKSDBKVGPMKA-YAUUYYILSA-N |
Isomerische SMILES |
CC(C)CCC[C@@](C)([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
Kanonische SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















